N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide, commonly known as NAMCP, is a synthetic amide compound derived from the reaction of 5-amino-2-methoxyphenol and 4-chlorophenoxypropionic acid. It is a white, crystalline solid with a molecular weight of 253.7 g/mol and a melting point of 99-101 °C. NAMCP is a widely used compound in scientific research, as it has a variety of applications in the fields of biochemistry and physiology.
Mechanism Of Action
NAMCP has been shown to act as an agonist of G-protein coupled receptors (GPCRs). It binds to the receptor and activates the G-protein, which in turn activates the associated signaling pathways. These pathways lead to the activation of various effector proteins, which regulate a variety of cellular processes.
Biochemical And Physiological Effects
NAMCP has been studied for its effects on various biochemical and physiological processes. It has been shown to have anti-inflammatory and anti-oxidant effects, and it has been shown to inhibit the release of pro-inflammatory cytokines. It has also been shown to have anti-apoptotic effects, and it has been shown to modulate the expression of various genes involved in cell cycle regulation. In addition, it has been shown to modulate the expression of various proteins involved in signal transduction and drug transport.
Advantages And Limitations For Lab Experiments
NAMCP has several advantages for laboratory experiments. It is a relatively stable compound, and it can be synthesized in high yields. In addition, it is water-soluble and can be easily incorporated into aqueous solutions. However, it is a relatively expensive compound, and its solubility in some solvents is limited.
Future Directions
There are several potential future directions for research involving NAMCP. It could be used to study the effects of GPCR agonists on cell growth, apoptosis, and cell cycle regulation. In addition, it could be used to study the effects of signal transduction pathways on gene expression and protein synthesis. Furthermore, it could be used to study the effects of drug transport on cellular processes. Finally, it could be used to study the effects of anti-inflammatory and anti-oxidant compounds on various biochemical and physiological processes.
Scientific Research Applications
NAMCP is widely used in scientific research due to its wide range of applications. It has been used in studies of cell culture, biochemistry, physiology, and pharmacology. It has been used in studies of cell growth, apoptosis, and cell cycle regulation. It has also been used in studies of enzyme activity, signal transduction, and drug transport. In addition, it has been used in studies of gene expression, protein synthesis, and cell differentiation.
properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-10(22-13-6-3-11(17)4-7-13)16(20)19-14-9-12(18)5-8-15(14)21-2/h3-10H,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGCSUZEQYFZCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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